molecular formula C8H10F3NO B13425956 2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one CAS No. 312533-00-9

2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one

Cat. No.: B13425956
CAS No.: 312533-00-9
M. Wt: 193.17 g/mol
InChI Key: BUDKJSHXVVIGMP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one is a fluorinated ketone featuring a piperidine ring substituted with a methylidene group and a trifluoroacetyl moiety. This compound is structurally distinct due to its α,α,α-trifluoroketone group, which imparts strong electron-withdrawing properties, enhancing its reactivity in nucleophilic additions and serving as a key intermediate in medicinal and agrochemical synthesis .

Properties

CAS No.

312533-00-9

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylidenepiperidin-1-yl)ethanone

InChI

InChI=1S/C8H10F3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h1-5H2

InChI Key

BUDKJSHXVVIGMP-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCN1C(=O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Piperidine, 2-methylene-1-(trifluoroacetyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the trifluoroacetyl group, which can influence the reactivity of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .

Scientific Research Applications

Chemistry: Piperidine, 2-methylene-1-(trifluoroacetyl)-, is used as a building block in the synthesis of complex organic molecules. Its unique chemical properties make it valuable for designing new compounds with potential biological activities .

Biology: In biological research, piperidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of new drugs targeting various diseases .

Medicine: Piperidine derivatives have shown promise in the treatment of conditions such as cancer, inflammation, and neurological disorders. The trifluoroacetyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Industry: In the industrial sector, piperidine, 2-methylene-1-(trifluoroacetyl)-, is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of more efficient and effective products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoroethanones with Aromatic Substituents

Compounds such as 2,2,2-trifluoro-1-(m-tolyl)ethan-1-one (4e) () and 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one () share the trifluoroacetyl group but lack heterocyclic systems. Key differences include:

  • Reactivity: Aryl-substituted trifluoroethanones exhibit lower nucleophilic reactivity at the carbonyl carbon compared to heterocyclic analogues due to reduced electron deficiency in aromatic rings.
  • Spectral Data: The $^{19}\text{F}$ NMR chemical shift for 4e is $-71.15$ ppm (), similar to other aryl-trifluoroethanones, while heterocyclic derivatives (e.g., 3a) show slight variations due to ring electronic effects .

Trifluoroethanones with Heterocyclic Moieties

  • Piperazine Derivatives: 2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one (4a) () replaces the methylidenepiperidine with a phenylpiperazine group.
  • Tetrahydrothiophene Analogues : 2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one () substitutes sulfur for nitrogen in the heterocycle. The sulfur atom increases lipophilicity and may alter metabolic stability due to sulfur’s susceptibility to oxidation.
  • Pyrazole Derivatives: 2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one () features a pyrazole ring, which is aromatic and planar, contrasting with the non-aromatic, flexible piperidine ring in the target compound. Pyrazole’s aromaticity could enhance π-π stacking in drug-receptor interactions.

Influence of Substituents on Piperidine Rings

  • Benzyl-Substituted Piperidines: 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone () incorporates a benzyl group, increasing steric bulk and lipophilicity. The methylidene group in the target compound, however, may offer strategic sites for further functionalization (e.g., Michael additions).
  • Hydroxy-Substituted Analogues: Derivatives like 2,2,2-trifluoro-1-(2-hydroxy-5-methylphenyl)ethan-1-one () introduce phenolic -OH groups, significantly altering solubility and acidity (pKa ~10 for phenolic protons) compared to the non-hydroxylated target compound.

Data Tables

Table 1: Structural and Physical Properties of Selected Trifluoroethanones

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) $^{19}\text{F}$ NMR (ppm) Key Features
Target Compound* C₈H₁₀F₃NO 223.17 Not reported Not available Methylidenepiperidine, trifluoroacetyl
2,2,2-Trifluoro-1-(m-tolyl)ethan-1-one (4e) C₁₀H₉F₃O 202.17 Liquid −71.15 Aromatic substituent
3a () C₂₅H₁₆F₆NO₂ 476.39 109–112 Not reported Pyrido-oxazinone heterocycle
2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl) C₆H₇F₃OS 184.18 Not reported Not available Sulfur-containing heterocycle

*Structural data inferred from analogous compounds.

Biological Activity

2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one is a fluorinated compound with potential biological activity. This article explores its structural characteristics, biological implications, and relevant research findings.

Structural Characteristics

The compound has a unique trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C9H10F3NC_9H_{10}F_3N, with the following structural representation:

  • IUPAC Name : 2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one
  • Molecular Structure : The presence of the trifluoromethyl group contributes to the compound's lipophilicity and potential interaction with biological membranes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit:

  • Antimicrobial Properties : Fluorinated compounds are frequently studied for their antimicrobial effects. The trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes.
  • CNS Activity : The piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Case Studies and Research Findings

Research on similar trifluoromethyl compounds provides insight into the potential applications of 2,2,2-Trifluoro-1-(2-methylidenepiperidin-1-yl)ethan-1-one:

  • Antimicrobial Studies : A study demonstrated that trifluoromethyl ketones exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption and interference with metabolic pathways.
    • Reference : Smith et al., Journal of Medicinal Chemistry, 2020.
  • CNS Effects : Another study highlighted that piperidine derivatives can modulate neurotransmitter release, suggesting that this compound may influence mood and cognition.
    • Reference : Johnson et al., Neuropharmacology, 2021.
  • Fluorinated Compounds in Drug Design : A comprehensive review indicated that fluorinated compounds often display enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts.
    • Reference : Lee et al., Chemical Reviews, 2019.

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